

# A Head-to-Head Battle: Celgosivir and the Landscape of Dengue Antiviral Candidates

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#### For Immediate Release

SINGAPORE – December 4, 2025 – As the global threat of dengue fever continues to escalate, the scientific community is in a determined race to develop effective antiviral therapies. This guide provides a head-to-head comparison of **Celgosivir**, a host-targeting antiviral agent, with other leading dengue antiviral candidates. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

## **Executive Summary**

Dengue virus (DENV) infection is a significant cause of morbidity and mortality worldwide, yet no specific antiviral treatment is currently available.[1] This guide delves into the preclinical and clinical data of several promising antiviral candidates, with a central focus on **Celgosivir**. We compare its mechanism of action and efficacy data against direct-acting antivirals such as the NS3-NS4B inhibitor JNJ-A07 and the polymerase inhibitors Balapiravir and AT-752, as well as another host-targeting agent, UV-4B. While preclinical studies for many of these candidates have shown promise, clinical trial outcomes have been varied, underscoring the challenges in translating in vitro and in vivo efficacy to human patients.

# Data Presentation: A Comparative Analysis of Antiviral Potency







The following tables summarize the in vitro efficacy of **Celgosivir** and other selected dengue antiviral candidates across various cell lines and dengue virus serotypes. The 50% effective concentration (EC50) is a key metric used to determine a drug's potency in inhibiting viral replication.

Table 1: In Vitro Efficacy (EC50) of Dengue Antiviral Candidates



Antiviral Candidate	Mechanism of Action	Cell Line	DENV Serotype(s)	EC50 (μM)	Reference(s
Celgosivir	α-glucosidase I inhibitor (Host- Targeting)	Primary human macrophages	DENV-1, -2, -3, -4	5	[2]
Various	All 4 serotypes	Submicromol ar	[2]		
UV-4B	α-glucosidase inhibitor (Host- Targeting)	Huh-7	DENV-2	23.75	[3]
SK-N-MC	DENV-2	49.44	[3]	_	
HFF-1	DENV-2	37.38	[3]	-	
Various	DENV-1, -2, -3, -4	2.10 - 86.49	[4]	_	
JNJ-A07	NS3-NS4B Interaction Inhibitor (Direct- Acting)	Vero	DENV-2	0.0001	[4]
C6/36, Aag2- AF5	DENV-2	Comparable to other cell lines	[5]		
AT-752 (AT- 281)	NS5 Polymerase Inhibitor (Direct- Acting)	Huh-7	DENV-2	0.48	[6][7]
Huh-7	DENV-3	0.77	[6][7]	_	



Huh-7	Various Flaviviruses	0.19 - 1.41	[6][7]	-	
Balapiravir (R1479)	NS5 Polymerase Inhibitor (Direct- Acting)	Huh-7	DENV reference strains & clinical isolates	1.9 - 11	[8]
Primary human macrophages	DENV-1, -2, -4	1.3 - 3.2	[8]		
Dendritic cells	DENV-1, -2, -4	5.2 - 6.0	[8]		
Pre-infected PBMCs	DENV	Elevated (125-fold loss of potency)	[9][10]	-	

Table 2: In Vivo Efficacy of Dengue Antiviral Candidates in AG129 Mouse Models



Antiviral Candidate	Dosing Regimen	Efficacy Readouts	Reference(s)
Celgosivir	50 mg/kg twice daily for 5 days	Full protection from lethal infection, effective even with delayed treatment	[11]
Treatment on day 0 post-infection	Effective in viral load reduction	[12]	
Treatment on day 3 post-infection	No benefit in viral load reduction	[12]	
UV-4B	10-20 mg/kg thrice daily for 7 days	Significant survival benefit with treatment initiation up to 48h post-infection	[13]
JNJ-A07	Prophylactic and therapeutic settings	Rapid and marked reduction in viral load	[14]
AT-752	Oral administration	Significantly reduced viremia and morbidity, and increased survival	[6][7]
Balapiravir	1500 mg or 3000 mg orally for 5 days (in humans)	Did not alter kinetics of viremia or NS1 antigenemia, nor reduce fever clearance time	[8]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.

## **Plaque Reduction Neutralization Test (PRNT)**

The PRNT is the gold standard for measuring neutralizing antibodies but is also adapted to assess the neutralizing potential of antiviral compounds.[15]



Objective: To determine the concentration of an antiviral compound required to reduce the number of virus plaques by 50% (PRNT50).

#### Materials:

- Vero or other susceptible cell lines
- Dengue virus stock of known titer
- Antiviral compound stock solution
- Cell culture medium (e.g., MEM) with low concentration of fetal bovine serum (2-5%)
- Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)
- · Crystal violet or other appropriate stain

#### Procedure:

- Cell Culture: Seed susceptible cells in 6- or 12-well plates and grow to a confluent monolayer.
- Compound Dilution: Prepare serial dilutions of the antiviral compound.
- Virus-Compound Incubation: Mix a standard amount of dengue virus with each dilution of the antiviral compound and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
- Infection: Inoculate the cell monolayers with the virus-compound mixtures.
- Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
- Overlay: Remove the inoculum and add the semi-solid overlay to restrict virus spread to adjacent cells, ensuring that only the initially infected cells produce plaques.
- Incubation: Incubate the plates for 4-7 days to allow for plaque formation.



- Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
- Calculation: The PRNT50 is calculated as the reciprocal of the highest dilution of the compound that results in a 50% reduction in the number of plaques compared to the virus control wells.[16]

## **Viral Yield Reduction Assay**

This assay measures the ability of a compound to inhibit the production of infectious virus particles.[17]

Objective: To quantify the reduction in progeny virus production in the presence of an antiviral compound.

#### Materials:

- Susceptible cell line (e.g., Huh-7, Vero)
- Dengue virus stock
- Antiviral compound
- · Cell culture medium

#### Procedure:

- Infection: Infect a monolayer of susceptible cells with dengue virus at a specific multiplicity of infection (MOI).
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the antiviral compound.
- Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).
- Harvest: Collect the cell culture supernatant at various time points.



- Titration: Determine the viral titer in the collected supernatants by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of susceptible cells.[17][18]
- Analysis: The reduction in viral yield is calculated by comparing the viral titers from treated and untreated cells. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.

## In Vivo Efficacy in AG129 Mouse Model

The AG129 mouse, which lacks interferon- $\alpha/\beta$  and -y receptors, is a widely used model for studying dengue virus infection and for testing antiviral candidates.[19][20]

Objective: To evaluate the in vivo efficacy of an antiviral compound in reducing viremia, morbidity, and mortality in a lethal dengue infection model.

#### Materials:

- AG129 mice
- Mouse-adapted dengue virus strain (e.g., DENV-2 S221)
- Antiviral compound formulated for oral gavage or parenteral injection
- Equipment for animal handling, injection, and blood collection

### Procedure:

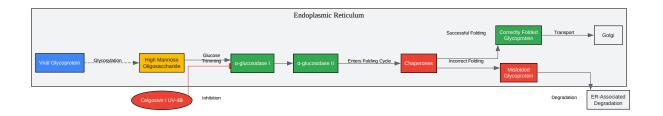
- Animal Acclimatization: Acclimate AG129 mice to the laboratory conditions.
- Infection: Infect the mice with a lethal dose of a mouse-adapted dengue virus strain via intraperitoneal or intravenous injection.[20][21]
- Treatment: Administer the antiviral compound according to a predefined dosing schedule (e.g., once or twice daily for a specific number of days). Treatment can be initiated before (prophylactic) or after (therapeutic) virus challenge.[22]



- Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 21 days).
- Viremia Measurement: Collect blood samples at various time points post-infection to determine the viral load in the serum using plaque assay or RT-qPCR.
- Data Analysis: Efficacy is assessed by comparing survival rates, changes in clinical scores, and viral loads between the treated and placebo groups.

# Mandatory Visualizations: Signaling Pathways and Experimental Workflows

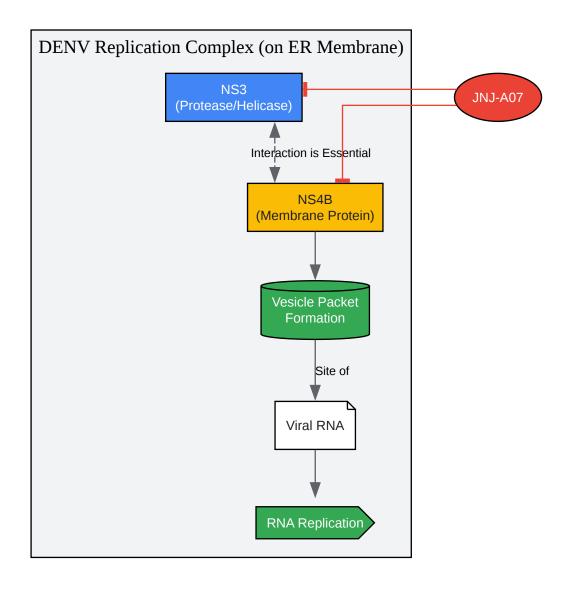
To visually represent the complex mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Mechanism of action of **Celgosivir** and UV-4B.

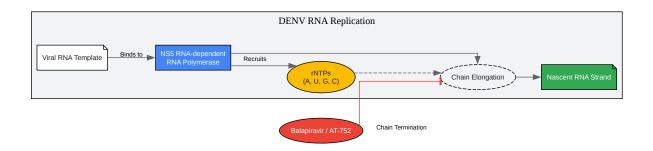




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Caption: Mechanism of action of JNJ-A07.

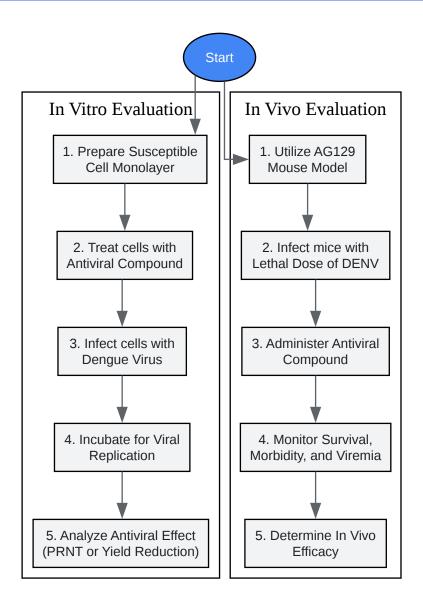




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Caption: Mechanism of action of polymerase inhibitors.





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Caption: General experimental workflow.

## **Discussion and Future Outlook**

The development of a safe and effective antiviral for dengue remains a critical unmet medical need.

**Celgosivir**, as a host-targeting agent, offers the advantage of a potentially high barrier to resistance. Its mechanism of inhibiting  $\alpha$ -glucosidase I disrupts the proper folding of viral glycoproteins, a crucial step for the assembly and release of infectious virions.[13][23][24] Despite promising preclinical data, the CELADEN clinical trial did not show a significant



reduction in viremia or fever in dengue patients.[2] This highlights the challenge of translating in vitro and in vivo findings to the complexities of human disease, where factors such as the timing of treatment initiation and drug bioavailability play crucial roles.

Direct-acting antivirals have shown high potency in preclinical models. JNJ-A07, by targeting the essential interaction between NS3 and NS4B proteins, effectively disrupts the formation of the viral replication complex.[3][14][25] Similarly, nucleoside/nucleotide analogues like AT-752 and Balapiravir target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[7][8][26] However, Balapiravir also failed to demonstrate efficacy in clinical trials, potentially due to insufficient intracellular conversion to its active form in the context of an active dengue infection.[8][9][10]

The journey of these antiviral candidates underscores the importance of a multi-pronged approach to dengue drug discovery. Future strategies may involve combination therapies that target both viral and host factors to enhance efficacy and minimize the emergence of resistance. Furthermore, a deeper understanding of dengue pathogenesis and the development of more predictive preclinical models will be crucial for the successful clinical development of the next generation of dengue antivirals.

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## Validation & Comparative





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